REACTION_CXSMILES
|
[C:1](Cl)(=O)[CH3:2].[C:5]1([CH2:15][C:16]([OH:18])=[O:17])[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=1.[CH2:19](O)[CH3:20]>>[C:5]1([CH2:15][C:16]([O:18][CH2:1][CH3:2])=[O:17])[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][C:12]([O:14][CH2:19][CH3:20])=[O:13])[CH:6]=1
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)CC(=O)O)CC(=O)O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the resulting solution heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
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16 h
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between saturated aqueous sodium hydrogencarbonate (300 ml) and ethyl acetate (500 ml)
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Type
|
WASH
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Details
|
The organic phase was washed with water (200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
sat. aq. sodium chloride (300 ml), dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)CC(=O)OCC)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |